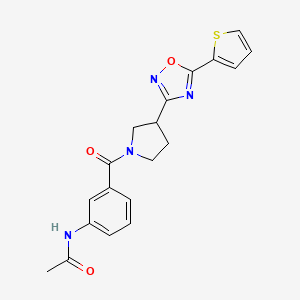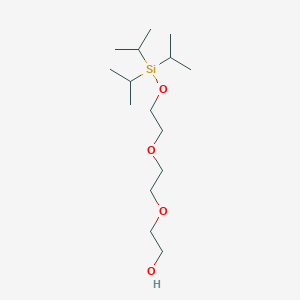
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a chemical compound with the molecular formula C15H34O4Si . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol consists of 15 carbon atoms, 34 hydrogen atoms, 4 oxygen atoms, and 1 silicon atom . For a more detailed structural analysis, it would be best to refer to a reliable chemical database or resource.Applications De Recherche Scientifique
Organosilicon Compound Applications in Scientific Research
Biomedical Applications : Organosilicon compounds, such as silatranes, have gained interest due to their high physiological activity, making them prospective candidates for drug development. Their unique structure and chemical properties allow for potential use in pharmacology and medicine, including applications as plant growth biostimulants and in drug delivery systems. Such compounds demonstrate the ability to form stable and smooth siloxane layers, highlighting their relevance in biomedical engineering and pharmaceuticals (Adamovich et al., 2022).
Material Science and Polymer Technology : Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) has revealed significant insights into fundamental polymer physics, new synthetic routes, and unexpected applications. POSS polymers exhibit enhanced physical properties due to their unique molecular structure, which includes the integration of silicon atoms. This has led to advancements in creating materials with high thermal stability and specific mechanical properties, beneficial for various industrial and technological applications (Wu & Mather, 2009).
Environmental and Green Chemistry : Silicon-based materials have been explored for their role in environmental sustainability, particularly in catalysis and pollution mitigation. Organosilicon compounds have been studied for their potential in photocatalysis, serving as efficient catalysts in reactions aimed at environmental purification, including water treatment and air purification. Their stability and reactivity under various conditions make them suitable for designing catalysts that facilitate the breakdown of pollutants into less harmful substances (Wen et al., 2017).
Advanced Technologies : The unique properties of organosilicon compounds have found applications in high-tech devices, including electronics and energy storage systems. Silicon-based lithium-ion battery anodes are a prominent example, where the exceptional capacity and proper working voltage of silicon contribute to the development of next-generation battery technologies. Such research addresses critical issues like the volume change during lithiation/delithiation processes, highlighting the material's potential to improve energy storage solutions (Zuo et al., 2017).
Orientations Futures
The future directions for the use and study of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
Propriétés
IUPAC Name |
2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O4Si/c1-13(2)20(14(3)4,15(5)6)19-12-11-18-10-9-17-8-7-16/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZMHHXNYMGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)
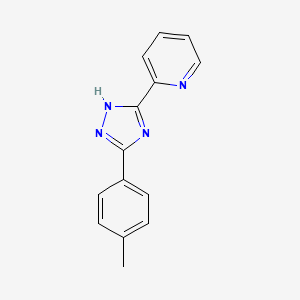

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
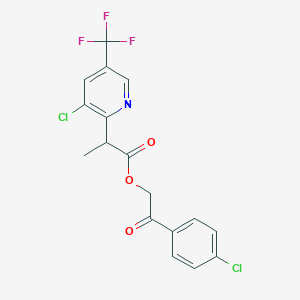
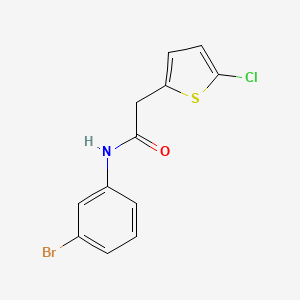
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
